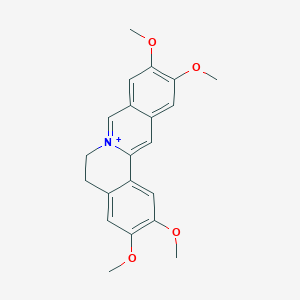
Pseudopalmatine
説明
Synthesis Analysis
Pseudopalmatine synthesis involves complex organic reactions, highlighting the versatility of protoberberine alkaloids. A notable approach is the one-pot cascade synthesis from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, demonstrating the efficiency of generating pseudopalmatine without the need for chromatographic purification or protecting group manipulations, achieving yields up to 86% (Lahm et al., 2015).
Molecular Structure Analysis
The molecular structure of pseudopalmatine has been elucidated through advanced spectroscopic methods. Studies involving nuclear magnetic resonance (NMR) and mass spectrometry have confirmed its complex structure, essential for understanding its biological activities and chemical reactivity (Nyongbela et al., 2019).
Chemical Reactions and Properties
Pseudopalmatine's chemical reactivity is characterized by its interactions with various substrates, revealing its potential for forming metallophores and engaging in stereochemical transformations. The reversible reactions of opine metallophores, including pseudopaline, exhibit stereo-specificity, underscoring the importance of stereochemistry in its chemical behavior (McFarlane et al., 2019).
Physical Properties Analysis
The physical properties of pseudopalmatine, such as solubility and crystallinity, are influenced by its molecular structure. While specific studies on pseudopalmatine's physical properties were not identified, research on similar compounds provides insights into the factors affecting these properties, including polymorphism and pseudo-polymorphism in the context of co-crystals (Mukherjee & Desiraju, 2011).
Chemical Properties Analysis
Pseudopalmatine's chemical properties, such as its reactivity towards nucleophiles and electrophiles, are key to its biological activity. Dynamic imine chemistry, relevant to pseudopalmatine's structure, emphasizes the significance of reversible imine bond formation in synthetic chemistry, offering pathways for creating complex molecules and structures (Belowich & Stoddart, 2012).
科学的研究の応用
Soil and Plant Microbiology : Pseudopalmatine is utilized to study opine-utilizing microorganisms in soil and plants, including crown gall tumors and potato tubers (Nautiyal & Dion, 1990).
Biochemistry and Pharmaceutical Development : It plays a role in the study of pseudopaline dehydrogenase from bacterial pathogens, which catalyzes reversible reactions and produces stereospecific metallophores. This has implications for kinetic analysis, metal coordination, and pharmaceutical development (McFarlane et al., 2019).
Medical Research : Pseudopalmatine, specifically from the plant Enantia chlorantha, has been studied for its potential in inhibiting microfilariae motility, which could help combat diseases like river blindness (Nyongbela et al., 2019).
Microbial Nutrient Acquisition : In microbiology, pseudopaline, a compound related to pseudopalmatine, is involved in the zinc uptake of Pseudomonas aeruginosa in metal-scarce environments, mimicking a chelating environment (Lhospice et al., 2017).
Pathogen Research : It's also crucial in understanding the role of pseudopaline in bacterial pathogenesis and the acquisition of essential micronutrients in metal-scarce environments, which is vital for bacterial development during infections (Cullia et al., 2020).
Traditional Medicine : Pseudopalmatine, as a natural alkaloid found in the bark of Enantia chlorantha, has historical usage in folk medicine for various diseases (Virtanen, 2008).
Anti-Plasmodial Activity : It exhibits antiplasmodial activity against strains of Plasmodium falciparum, suggesting potential applications in malaria treatment (Baghdikian et al., 2013).
Chemical Synthesis Research : Pseudopalmatine is part of the protoberberine group of alkaloids, and research includes its synthesis, contributing to organic chemistry and pharmacology (Lahm et al., 2015).
将来の方向性
Future research directions include investigating how the concentration of pseudopalmatine affects pharmacological effects and toxicity, the mechanism of synergy between pseudopalmatine and other protoberberine alkaloids, and structural modification of pseudopalmatine as a key method to enhance pharmacological activity and reduce toxicity .
作用機序
Target of Action
Pseudopalmatine is a natural product found in various plant species It has been shown to exhibit anti-acetylcholinesterase (ache) activity , suggesting that one of its potential targets could be the AChE enzyme.
Mode of Action
Its anti-acetylcholinesterase activity suggests that it may interact with the ache enzyme, inhibiting its activity . This inhibition could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Result of Action
Its anti-acetylcholinesterase activity suggests that it may enhance cholinergic transmission at the cellular level . This could potentially lead to various physiological effects, depending on the specific cells and tissues involved.
特性
IUPAC Name |
2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFBXKHKECKSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349252 | |
| Record name | Pseudopalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudopalmatine | |
CAS RN |
19716-66-6 | |
| Record name | Pseudopalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudopalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known biological activity of Pseudopalmatine?
A1: Pseudopalmatine has demonstrated in vitro activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs for Alzheimer's disease. [] Additionally, it has shown in vitro anti-onchocercal activity, specifically inhibiting the motility of Onchocerca ochengi microfilariae. []
Q2: What is the chemical structure of Pseudopalmatine?
A2: Pseudopalmatine is a quaternary protoberberine alkaloid with the molecular formula C21H22NO4+. Its structure consists of a protoberberine skeleton with a methoxy group at positions 2, 3, and 10 and a hydroxyl group at position 9. []
Q3: Are there any known structure-activity relationships (SAR) for Pseudopalmatine?
A3: While specific SAR studies focusing solely on Pseudopalmatine are limited, research indicates that modifications to the protoberberine skeleton can influence biological activity. For instance, introducing a dichloromethyl group at the 8-position of quaternary protoberberine alkaloids, including Pseudopalmatine, enhanced their antiproliferative activity against colorectal cancer cells compared to their unmodified counterparts. [] Furthermore, the presence of quaternary nitrogen appears crucial for anti-AChE activity in protoberberine alkaloids like Pseudopalmatine. []
Q4: What are the sources of Pseudopalmatine?
A4: Pseudopalmatine has been isolated from various plant species, including Enantia chlorantha [], Alphonsea tonkinensis [, ], Berberis amurensis [], and Annona glabra. []
Q5: What methods are used to analyze and characterize Pseudopalmatine?
A5: Various analytical techniques are employed to characterize Pseudopalmatine. These include Nuclear Magnetic Resonance spectroscopy (NMR) for structural elucidation, High-Pressure Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESI-MS) for identification and quantification, and X-ray crystallography for determining its three-dimensional structure. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



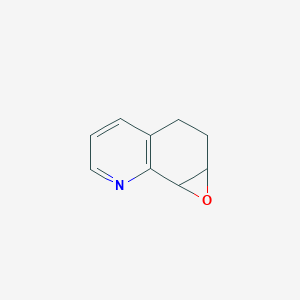

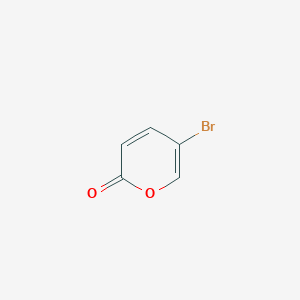
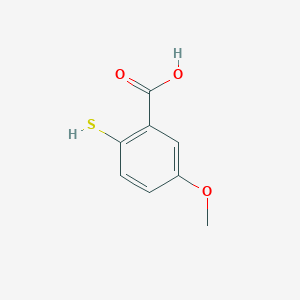



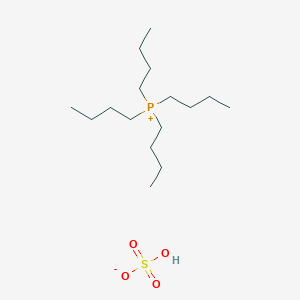

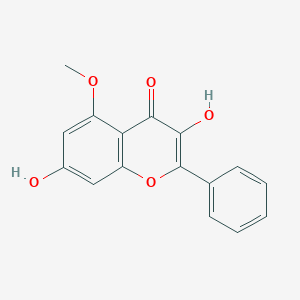
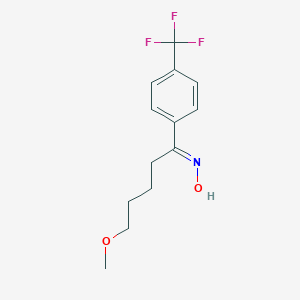
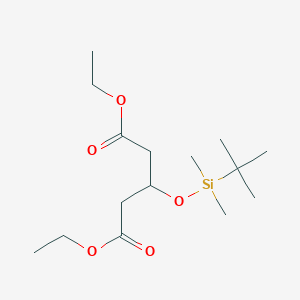
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
